molecular formula C3H8O2S2 B1619134 Methane, (methylsulfonyl)(methylthio)- CAS No. 20163-71-7

Methane, (methylsulfonyl)(methylthio)-

Cat. No. B1619134
CAS RN: 20163-71-7
M. Wt: 140.23 g/mol
InChI Key: MPHBIACXKTZAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methane, (methylsulfonyl)(methylthio)-” is a chemical compound with the molecular formula C3H8O2S2 . It is also known by several other names including FAMSO, Formaldehyde dimethyl mercaptal S-oxide, Formaldehyde methyl mercaptal S-oxide, Methyl (methylsulfinyl)methyl sulfide, Methyl (methylthio)methyl sulfoxide, and others .


Molecular Structure Analysis

The molecular structure of “Methane, (methylsulfonyl)(methylthio)-” can be represented by the InChI string: InChI=1S/C3H8OS2/c1-5-3-6(2)4/h3H2,1-2H3 . The 3D structure of the molecule can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“Methane, (methylsulfonyl)(methylthio)-” has a molecular weight of 140.23 g/mol . It has a topological polar surface area of 67.8 Ų and a complexity of 118 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .

Scientific Research Applications

Oxidation Processes

Methane, (methylsulfonyl)(methylthio)-, also known as methyl (methylthio)methyl sulfoxide, undergoes oxidation to produce bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under various conditions. These oxidation processes have been studied for their efficiency and yield, highlighting different oxidizing agents like hydrogen peroxide, ozone, and sodium metaperiodate (Ogura, Suzuki & Tsuchihashi, 1980).

Reaction with Sodium Hydride

In a separate study, the reaction of methyl (methylthio)methyl sulfoxide with sodium hydride was observed to form bis(methylthio)(methylsulfinyl)methane, a process possibly involving an abnormal attack of a carbanion on the sulfide linkage. This study provides insight into the reactivity and potential applications of these compounds in more complex chemical reactions (Ogura, Katoh & Tsuchihashi, 1978).

Methanethiol Formation from Methionine

Methanethiol is formed from methionine and sulphite, catalyzed by iron or manganous ions, with methionine sulphoxide and dimethyl disulfide as by-products. Methional is hypothesized as an intermediate in this reaction. This study suggests the potential of methane, (methylsulfonyl)(methylthio)- in biochemical processes, particularly involving amino acids and sulfur compounds (Wainwright, McMahon & McDowell, 1972).

Methanol Conversion to Methane

Methanol conversion to methane involves methane, (methylsulfonyl)(methylthio)- as part of the process. This reaction is catalyzed by methanol:2-mercaptoethanesulfonic acid methyltransferase, highlighting the compound's role in microbial methanogenesis and potentially in biofuel production (van der Meijden et al., 1983).

Gas-phase Generation and Matrix Isolation

The methylsulfonyl radical, a derivative of methane, (methylsulfonyl)(methylthio)-, has been generated and isolated in a study using high-vacuum flash pyrolysis and argon matrix isolation techniques. This research provides valuable insights into the properties of this radical, which is relevant in atmospheric chemistry (Reisenauer et al., 2015).

Microbial Metabolism of Methanesulfonic Acid

The metabolism of methanesulfonic acid, a compound related to methane, (methylsulfonyl)(methylthio)-, by aerobic bacteria as a sulfur source, has been studied. This highlights its role in the biogeochemical cycling of sulfur and its potential applications in environmental microbiology (Kelly & Murrell, 1999).

properties

IUPAC Name

methylsulfanyl(methylsulfonyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2S2/c1-6-3-7(2,4)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHBIACXKTZAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328012
Record name Methane, (methylsulfonyl)(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methane, (methylsulfonyl)(methylthio)-

CAS RN

20163-71-7
Record name Methane, (methylsulfonyl)(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methane, (methylsulfonyl)(methylthio)-
Reactant of Route 2
Methane, (methylsulfonyl)(methylthio)-
Reactant of Route 3
Reactant of Route 3
Methane, (methylsulfonyl)(methylthio)-
Reactant of Route 4
Methane, (methylsulfonyl)(methylthio)-
Reactant of Route 5
Methane, (methylsulfonyl)(methylthio)-
Reactant of Route 6
Methane, (methylsulfonyl)(methylthio)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.